molecular formula C19H29N7O4S B10935028 N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-[5-(dimethylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10935028
M. Wt: 451.5 g/mol
InChI Key: XRUCVVZTOVRHPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrazole and piperidine structures, followed by the introduction of the dimethylaminocarbonyl and sulfonyl groups. Common reagents used in these reactions include dimethylamine, ethyl pyrazole, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

For large-scale production, the synthesis of this compound can be optimized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Industrial methods may also involve the use of automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~3~-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve desired outcomes. For example, oxidation reactions may be conducted at elevated temperatures with acidic or basic catalysts, while reduction reactions often require anhydrous conditions and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N3-{5-[(DIMETHYLAMINO)CARBONYL]-1-ETHYL-1H-PYRAZOL-4-YL}-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C19H29N7O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-[5-(dimethylcarbamoyl)-1-ethylpyrazol-4-yl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C19H29N7O4S/c1-6-26-17(19(28)23(3)4)15(10-21-26)22-18(27)14-8-7-9-25(12-14)31(29,30)16-11-20-24(5)13(16)2/h10-11,14H,6-9,12H2,1-5H3,(H,22,27)

InChI Key

XRUCVVZTOVRHPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)C(=O)N(C)C

Origin of Product

United States

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